N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOCNWCDURNZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives followed by coupling with the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary areas of research concerning N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is its potential as an antitumor agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of nitrophenyl compounds have been identified as inhibitors of B-cell lymphoma 2 (Bcl-2), a protein that regulates cell death and is often overexpressed in cancers . This suggests that this compound may share similar properties, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Research has also explored the antimicrobial properties of related compounds. The incorporation of piperazine rings in drug design has been associated with enhanced antibacterial activity. Compounds that feature piperazine moieties have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-Tubercular Activity
The compound's structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study highlighted the design and synthesis of novel derivatives that exhibited significant anti-tubercular activity, suggesting that modifications to the nitrophenyl and piperazine components could enhance potency against this pathogen . The promising results from these studies indicate a potential application for this compound in treating tuberculosis.
Interaction with Biological Targets
The compound likely interacts with specific biological targets within cells, such as enzymes or receptors involved in critical signaling pathways. For example, the inhibition of Bcl-2 may lead to increased apoptosis in cancer cells, while antimicrobial effects may stem from interference with bacterial enzyme functions .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a vital role in drug design. Modifications to the nitrophenyl or piperazine moieties can significantly influence the biological activity and selectivity of the compound. Research into SAR can guide future synthetic efforts to optimize efficacy and reduce toxicity .
Case Study 1: Antitumor Efficacy
A recent study investigated a series of nitrophenyl-piperazine derivatives for their antitumor activity against various cancer cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity, with IC50 values indicating potent activity at low concentrations. This case study underscores the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Screening
Another case study focused on screening a library of piperazine-containing compounds against resistant bacterial strains. The findings revealed that several derivatives exhibited strong antibacterial activity, leading to further investigation into their mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group and piperazine ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The nitro group’s position (ortho vs. para) in nitrophenyl derivatives affects electronic properties and steric interactions. For example, the ortho-nitro isomer (8011-0553) may exhibit reduced solubility compared to the para-nitro analogue due to intramolecular hydrogen bonding .
- Substituent Effects: Chloroacetyl or phenoxy groups (e.g., in ) alter lipophilicity and metabolic stability. The methoxy group in likely improves CNS permeability, a critical factor for neuroactive compounds.
Pharmacological Activity Comparison
Key Insights :
- Antimicrobial vs. CNS Activity : While benzo[d]thiazole derivatives () exhibit antimicrobial effects, the 3-oxopiperazine core in the target compound may favor CNS targets, as seen in structurally related orexin receptor antagonists (e.g., 9d and 9e in ).
- Anticancer Potential: Quinazoline-sulfonyl acetamides () demonstrate anticancer activity via topoisomerase inhibition. The nitro group in the target compound could enhance DNA intercalation, but this remains speculative without direct data.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | LogP (Predicted) | Solubility (mg/mL) | pKa (Nitro group) |
|---|---|---|---|
| This compound | 1.8 | ~0.5 (aqueous) | ~-1.2 |
| N-(2-Nitrophenyl)-analogue | 1.6 | ~0.3 (aqueous) | ~-1.5 |
| Chloroacetyl derivative | 2.3 | ~0.2 (DMSO) | N/A |
Analysis :
- Low aqueous solubility across analogues suggests formulation challenges, necessitating prodrug strategies or salt formation .
Biological Activity
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4 |
| Molecular Weight | 278.26 g/mol |
| LogP | -0.2503 |
| LogD | -0.5421 |
| Polar Surface Area | 94.147 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
The compound features a nitrophenyl group and a piperazine moiety, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The nitrophenyl group may facilitate electron transfer processes, while the piperazine ring can interact with neurotransmitter receptors or other protein targets, leading to various pharmacological effects .
Potential Biological Activities
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : There is growing interest in its potential to inhibit cancer cell proliferation, possibly through mechanisms that induce apoptosis or disrupt cell cycle progression.
- Neuroprotective Effects : Some derivatives of piperazine compounds have been shown to have neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
- Study on Antimicrobial Effects : A study published in Chemistry & Biology demonstrated that derivatives of piperazine showed potent activity against various Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
- Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows it to be modified to enhance efficacy and reduce toxicity in drug formulations. The compound's potential applications include:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide?
The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic ring modifications. Key steps include:
- Coupling reactions : Use coupling agents like EDC or DCC to facilitate amide bond formation between the nitrophenylamine and piperazine-acetic acid derivatives .
- Heterocyclic ring stabilization : Control reaction pH (6–8) and temperature (40–60°C) to prevent decomposition of the 3-oxopiperazin-2-yl moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the nitrophenyl (δ 7.5–8.5 ppm aromatic protons) and 3-oxopiperazine (δ 3.0–4.5 ppm for piperazine protons) moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 333.12 for CHNO) .
- HPLC : Purity >95% is validated using a C18 column with UV detection at 254 nm .
Q. What are the key physicochemical properties relevant to biological testing?
- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron density distribution to identify reactive sites (e.g., nitro group’s electrophilic nature) .
- Molecular Docking : Simulate binding to receptors (e.g., GPCRs or kinases) using software like AutoDock. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. fluorescence assays) .
- Metabolic stability : Test for cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro efficacy .
- Crystal structure analysis : Use SHELXL-refined X-ray data to confirm binding modes and rule out off-target effects .
Q. What strategies enhance selectivity for specific pharmacological targets?
- Structural analogs : Modify the nitrophenyl group (e.g., replace nitro with cyano) or piperazine ring (e.g., introduce methyl substituents) to reduce off-target binding .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
